molecular formula C12H14N2O B1421329 1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde CAS No. 920438-26-2

1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1421329
CAS No.: 920438-26-2
M. Wt: 202.25 g/mol
InChI Key: HGMYIQIVNITZRC-UHFFFAOYSA-N
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Description

1-ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Biological Activity

1-Ethyl-5,6-dimethyl-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}

This structure includes an ethyl group and two methyl groups attached to the benzimidazole core, with a carbaldehyde functional group that enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various benzimidazole compounds displayed activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus4 µg/mL
5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleC. albicans3.9 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve the interference with DNA topoisomerase activity, which is crucial for DNA replication and repair .

Case Study: Cytotoxicity Evaluation
In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent cytotoxic effect:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Inhibition of DNA topoisomerase I
MCF712Induction of apoptosis via ROS generation
A43120Cell cycle arrest at G2/M phase

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Topoisomerases : The compound inhibits topoisomerase I activity, leading to DNA damage.
  • Reactive Oxygen Species (ROS) : It induces ROS production in cancer cells, promoting apoptosis.
  • Cell Cycle Regulation : The compound affects cell cycle progression by inducing G2/M arrest through p53 pathway activation .

Properties

IUPAC Name

1-ethyl-5,6-dimethylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-4-14-11-6-9(3)8(2)5-10(11)13-12(14)7-15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMYIQIVNITZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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